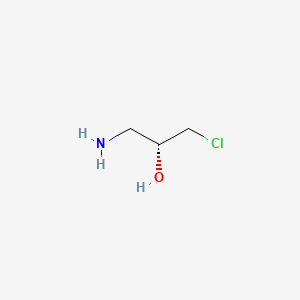

(R)-1-Amino-3-chloro-2-propanol

CAS No.: 54868-31-4

Cat. No.: VC7980372

Molecular Formula: C3H8ClNO

Molecular Weight: 109.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54868-31-4 |

|---|---|

| Molecular Formula | C3H8ClNO |

| Molecular Weight | 109.55 g/mol |

| IUPAC Name | (2R)-1-amino-3-chloropropan-2-ol |

| Standard InChI | InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m0/s1 |

| Standard InChI Key | CYJBWQFWXJKKMS-VKHMYHEASA-N |

| Isomeric SMILES | C([C@H](CCl)O)N |

| SMILES | C(C(CCl)O)N |

| Canonical SMILES | C(C(CCl)O)N |

Introduction

Chemical Identity and Structural Characteristics

(R)-1-Amino-3-chloro-2-propanol (IUPAC name: (2R)-1-amino-3-chloropropan-2-ol) is a secondary alcohol with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol . Its structure features a propane backbone substituted with hydroxyl (-OH), amino (-NH₂), and chlorine (-Cl) groups at the 2nd, 1st, and 3rd carbon positions, respectively. The stereocenter at the 2nd carbon confers the (R)-configuration, which is critical for its biological activity and synthetic utility.

Stereochemical Significance

The compound’s chirality enables its use in asymmetric synthesis, where it acts as a building block for drugs requiring specific enantiomeric forms. For instance, the (R)-enantiomer exhibits distinct reactivity compared to its (S)-counterpart, making it indispensable in producing optically active pharmaceuticals .

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The synthesis of (R)-1-Amino-3-chloro-2-propanol typically employs chiral resolution or catalytic asymmetric methods. One approach involves the kinetic resolution of racemic mixtures using enantioselective enzymes or chiral catalysts. For example, lipase-mediated hydrolysis of ester precursors has been reported to yield the (R)-enantiomer with >90% enantiomeric excess (ee).

Hydrochloride Salt Formation

The compound is often isolated as its hydrochloride salt (C₃H₉Cl₂NO, MW 146.01 g/mol) to enhance stability and solubility. This process involves treating the free base with hydrochloric acid under controlled conditions .

Table 1: Comparison of Free Base and Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₃H₈ClNO | C₃H₉Cl₂NO |

| Molecular Weight | 109.55 g/mol | 146.01 g/mol |

| Stability | Hygroscopic | Stable at room temperature |

| Solubility in DMSO | 50 mg/mL | 100 mg/mL |

Applications in Pharmaceutical Synthesis

Intermediate for Antibiotics

(R)-1-Amino-3-chloro-2-propanol is a precursor to linezolid, a potent oxazolidinone antibiotic. Its chlorine and amino groups facilitate cyclization reactions to form the oxazolidinone ring, a structural motif critical for antimicrobial activity.

Chiral Auxiliary in Drug Design

The compound’s stereochemistry enables its use in synthesizing β-blockers (e.g., propranolol analogs) and antipsychotics. For example, coupling the (R)-enantiomer with aryl halides yields intermediates with enhanced receptor selectivity.

Comparative Analysis with Enantiomers and Analogs

(R) vs. (S)-Enantiomer Reactivity

While both enantiomers share similar physical properties, their biological activities diverge significantly. The (R)-form exhibits 10-fold higher affinity for certain bacterial ribosomes compared to the (S)-form, underscoring the importance of chirality in drug efficacy.

Structural Analogs

-

1-Amino-3-bromo-2-propanol: Bromine substitution increases lipophilicity but reduces synthetic yield.

-

1-Amino-3-fluoro-2-propanol: Enhanced metabolic stability but lower solubility .

Future Research Directions

Expanding Therapeutic Applications

Ongoing studies explore its utility in antiviral agents, particularly against RNA viruses, leveraging its ability to inhibit viral polymerases.

Green Synthesis Methods

Developing biocatalytic routes using engineered enzymes could reduce reliance on toxic solvents and improve enantioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume